(S)-Bambuterol Exhibits 5-Fold Slower BChE Inhibition Kinetics Versus (R)-Bambuterol in Human Enzyme Variants
The inhibition rate of human butyrylcholinesterase (BChE) by (R)-bambuterol is approximately five times faster than that of (S)-bambuterol across multiple BChE genetic variants. For the homozygous usual (UU) variant, the second-order inhibition rate constant (k_i) for (R)-bambuterol ranges from 6.4 to 0.11 min⁻¹µM⁻¹, while (S)-bambuterol consistently shows ~5-fold slower inhibition [1]. This stereoselective difference is conserved across human, mouse, and horse BChE, with (R)-enantiomer inhibition rate constants approximately five times higher than (S)-enantiomer in all species tested [2].
| Evidence Dimension | BChE inhibition rate (stereoselectivity ratio) |
|---|---|
| Target Compound Data | (S)-bambuterol: ~5-fold slower inhibition rate versus R-enantiomer |
| Comparator Or Baseline | (R)-bambuterol: ~5-fold faster inhibition rate |
| Quantified Difference | ~5-fold difference in k_i |
| Conditions | Human BChE variants (UU, FF, AA) in vitro; also confirmed in mouse and horse BChE |
Why This Matters
This stereoselective inhibition difference directly impacts the prodrug activation kinetics and duration of BChE inhibition, making (S)-bambuterol essential for accurate enantioselective pharmacokinetic modeling and for distinguishing the distomer's contribution in racemic formulations.
- [1] Gažić I, Bosak A, Šinko G, Vinković V, Kovarik Z. Preparative HPLC separation of bambuterol enantiomers and stereoselective inhibition of human cholinesterases. Anal Bioanal Chem. 2006;385(8):1513-1519. View Source
- [2] Bosak A, Gazić I, Vinković V, Kovarik Z. Stereoselective inhibition of human, mouse, and horse cholinesterases by bambuterol enantiomers. Chem Biol Interact. 2008;175(1-3):192-195. View Source
